1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Description

Structural Characterization and Nomenclature

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

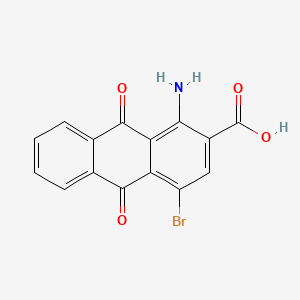

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylic acid, which precisely defines the structural arrangement and functional group positioning. The Chemical Abstracts Service registry number assigned to this compound is 6363-90-2, providing a unique identifier that distinguishes it from related anthraquinone derivatives in chemical databases. Alternative nomenclature systems include the designation as 2-anthracenecarboxylic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-, which emphasizes the carboxylic acid functionality as the primary substituent. The molecular formula is definitively established as C₁₅H₈BrNO₄, indicating the presence of fifteen carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms.

The molecular weight calculations consistently demonstrate a value of 346.13 grams per mole across multiple chemical databases, confirming the accuracy of the molecular composition. The compound maintains registration under the Molecular Design Limited number MFCD00194216, which serves as an additional identifier in specialized chemical cataloging systems. The International Chemical Identifier key is documented as LFKLTGPCMCEKPE-UHFFFAOYSA-N, providing a standardized computational representation of the molecular structure. The simplified molecular-input line-entry system representation is recorded as C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)Br, which enables precise structural communication in digital chemical databases.

Molecular Architecture Analysis

Anthraquinone Core Structure

The fundamental structural foundation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is built upon the 9,10-anthraquinone skeleton, which constitutes a tricyclic aromatic system featuring two carbonyl groups positioned at the 9 and 10 positions. The anthraquinone core structure consists of three fused benzene rings arranged in a linear configuration, with the central ring bearing the characteristic quinone functionality. This aromatic framework provides a planar molecular geometry that serves as the scaffold for various substitution patterns observed in naturally occurring and synthetic anthraquinone derivatives. The electronic structure of the anthraquinone core exhibits extensive conjugation throughout the tricyclic system, which significantly influences the chemical reactivity and spectroscopic properties of substituted derivatives.

The 9,10-dioxoanthracene designation specifically identifies the oxidation state of the central ring, where positions 9 and 10 bear carbonyl groups that contribute to the compound's electrophilic character. The aromatic nature of the outer benzene rings maintains the stability of the overall molecular structure while providing sites for electrophilic and nucleophilic substitution reactions. The planarity of the anthraquinone system facilitates π-π stacking interactions in solid-state arrangements and influences solubility characteristics in various solvents. The quinone functionality within the central ring creates a conjugated system that extends throughout the entire molecular framework, resulting in characteristic absorption properties in ultraviolet and visible spectral regions.

Bromine and Carboxylic Acid Substituent Orientation

The spatial arrangement of substituents in this compound demonstrates precise regioselectivity that defines the compound's unique chemical identity. The amino group occupies position 1 on the anthraquinone framework, providing a nucleophilic center that can participate in various chemical transformations. The bromine substituent is positioned at the 4-position, creating an electrophilic site that enhances the compound's reactivity toward nucleophilic displacement reactions. The carboxylic acid functionality is strategically located at position 2, introducing both hydrogen bonding capability and ionic character under appropriate pH conditions.

The relative positioning of these functional groups creates distinct electronic environments within the molecular structure, influencing both intramolecular interactions and intermolecular associations. The proximity of the amino group at position 1 to the carboxylic acid at position 2 enables potential intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements. The bromine atom at position 4 provides steric hindrance that affects the accessibility of neighboring positions for subsequent chemical modifications. The three-dimensional molecular geometry resulting from this substitution pattern creates unique spatial relationships between functional groups that determine the compound's overall chemical behavior and potential biological activity.

Physical property measurements reveal a boiling point of 613.3 degrees Celsius at 760 millimeters of mercury pressure, indicating strong intermolecular forces resulting from the combination of hydrogen bonding and aromatic π-π interactions. The calculated density of 1.821 grams per cubic centimeter reflects the compact molecular packing achieved through the planar anthraquinone structure and the presence of the heavy bromine atom.

Comparative Structural Analysis with Related Anthraquinones

Comparative analysis of this compound with structurally related anthraquinone derivatives reveals distinctive features that differentiate this compound within the broader class of substituted anthraquinones. The related compound 1-amino-4-bromo anthraquinone, bearing Chemical Abstracts Service number 81-62-9, shares the amino and bromo substituent pattern but lacks the carboxylic acid functionality, resulting in a molecular formula of C₁₄H₈BrNO₂ and a molecular weight of 302.12 grams per mole. This structural difference significantly alters the compound's solubility characteristics and potential for ionic interactions compared to the carboxylic acid-containing derivative.

Another closely related structure is 1-amino-9,10-dioxo-2-anthracenecarboxylic acid, identified by Chemical Abstracts Service number 82-24-6, which contains the amino and carboxylic acid substituents but lacks the bromine atom. This compound exhibits a molecular formula of C₁₅H₉NO₄ and a molecular weight of 267.24 grams per mole, demonstrating how the absence of bromine reduces both molecular weight and potential for halogen bonding interactions. The melting point of this bromo-free analog is documented at 291 degrees Celsius, indicating different thermal stability characteristics compared to the bromine-containing derivative.

The structural comparison extends to consideration of substitution pattern effects on molecular properties and chemical reactivity. The presence of both electron-donating amino groups and electron-withdrawing carboxylic acid groups creates complex electronic effects within the anthraquinone framework that influence reactivity patterns. The bromine substituent introduces additional considerations regarding nucleophilic displacement reactions and potential for cross-coupling chemistry that are absent in non-halogenated analogs. These structural variations demonstrate how specific substitution patterns on the anthraquinone core can be tailored to achieve desired chemical and physical properties for specialized applications.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 6363-90-2 | C₁₅H₈BrNO₄ | 346.13 | Contains amino, bromo, and carboxylic acid groups |

| 1-amino-4-bromo anthraquinone | 81-62-9 | C₁₄H₈BrNO₂ | 302.12 | Lacks carboxylic acid functionality |

| 1-amino-9,10-dioxo-2-anthracenecarboxylic acid | 82-24-6 | C₁₅H₉NO₄ | 267.24 | Lacks bromine substituent |

Properties

IUPAC Name |

1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrNO4/c16-9-5-8(15(20)21)12(17)11-10(9)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKLTGPCMCEKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297310 | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6363-90-2 | |

| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6363-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

The primary synthetic route involves the selective bromination of 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid at the 4-position using bromine in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds with excellent isolated yields exceeding 90% and results in high purity of the brominated product.

- Procedure Summary:

- Starting from 1-aminoanthraquinone derivatives, the carboxylic acid at position 2 is introduced via oxidation or functional group transformation.

- Bromination is performed by adding bromine to the solution of the aminoanthraquinone derivative in DMF at controlled temperature.

- The reaction is monitored until completion, and the product is isolated by filtration or crystallization.

This method is advantageous due to its high regioselectivity and efficiency, yielding the desired 4-bromo derivative without significant side reactions.

Alternative Route: Conversion from 2-Hydroxymethyl Derivatives

An alternative approach involves the synthesis of 2-substituted bromaminic acid analogues starting from 1-amino-4-bromo-2-hydroxymethylanthraquinone. Under varying conditions, the hydroxymethyl group can be oxidized or transformed into carboxylic acid, aldehyde, or nitrile functionalities, followed by bromination to yield the target compound.

Preparation from 1-Azidoanthraquinones

Heating 1-azidoanthraquinones in hydrohalic acids leads to the formation of 1-amino-4-halogenoanthraquinones, including the 4-bromo derivative when hydrobromic acid is used. This method proceeds via intermediate N-halogenoaminoanthraquinones and offers an alternative synthetic pathway.

Conversion to Acid Chloride and Amide Intermediates

For further derivatization, this compound can be converted to its acid chloride using thionyl chloride in the presence of pyridine as a catalyst. This intermediate is then used to prepare amides by reaction with ammonia, cyclohexylamine, or anilines.

- Reaction conditions:

- Reflux in benzene with catalytic pyridine.

- Thionyl chloride added dropwise.

- Reaction time around 5 hours at 80 °C.

- The acid chloride formation is quantitative, facilitating subsequent amide synthesis with yields of 63–90% for cyclization products.

Data Table: Summary of Preparation Methods and Yields

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 1-amino-9,10-dioxoanthracene-2-carboxylic acid | Bromine in DMF, controlled temperature | >90 | High regioselectivity, high purity |

| Conversion from 1-amino-4-bromo-2-hydroxymethylanthraquinone | Oxidation/functional group transformation | 85–100 | Versatile for analog synthesis |

| Heating 1-azidoanthraquinones in hydrohalic acids | Hydrohalic acid, heat | Not specified | Alternative route via N-halogenoamino intermediate |

| Acid chloride formation from carboxylic acid | Thionyl chloride, pyridine, benzene reflux | Quantitative | Precursor for amide synthesis |

| Amide synthesis and cyclization | Ammonia/anilines, nitrous acid in acetic acid | 63–90 | Used for further derivatization |

Research Findings and Analytical Data

- The bromination step is critical and typically provides the 4-bromo substitution with minimal by-products.

- The acid chloride intermediate is stable and reacts smoothly with amines to form amides, which can be cyclized to triazine derivatives with biological activity.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of intermediates and final products.

- X-ray crystallography of related derivatives confirms the planar conjugated anthraquinone structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of anthraquinone derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can produce amino-substituted anthraquinones.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid features a bromine atom and an amino group attached to a complex anthracene backbone. Its molecular formula is , and it exhibits properties typical of anthraquinone derivatives.

Applications in Organic Synthesis

-

Dye Intermediates :

- The compound serves as an intermediate in the synthesis of various anthraquinone dyes. These dyes are widely used in textile industries due to their vibrant colors and stability. The bromine substituent enhances the reactivity of the compound, facilitating further transformations into dye precursors .

-

Fluorescent Probes :

- Due to its unique electronic properties, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene derivatives can be utilized as fluorescent probes in biochemical assays. The ability to modify the anthracene core allows for the tuning of emission properties, making them suitable for cellular imaging applications .

- Photovoltaic Materials :

Case Study 1: Synthesis of Dyes

A study demonstrated the successful synthesis of reactive dyes using this compound as a starting material. The research highlighted the compound's role in producing dyes with improved wash fastness and brightness when applied to cotton fabrics.

Case Study 2: Fluorescent Probes Development

In a project focused on developing fluorescent probes for live-cell imaging, researchers modified the amino group of the compound to enhance solubility in biological environments. The resulting probes exhibited significant fluorescence enhancement when bound to specific biomolecules, showcasing their potential in biomedical research.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dye Intermediates | Used in the synthesis of anthraquinone dyes | High color stability and vibrancy |

| Fluorescent Probes | Modified for use in cellular imaging | Enhanced fluorescence for biomolecular studies |

| Photovoltaic Materials | Incorporated into organic solar cells | Efficient light absorption |

Mechanism of Action

The mechanism by which 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of anthraquinone derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : Bromaminic acid’s sulfonic acid group improves water solubility, whereas the carboxylic acid analogue requires organic solvents for processing .

- Thermal Stability : The brominated compound decomposes at >250°C, similar to its nitro and hydroxyl analogues, but lower than Diacerein (>300°C) .

Biological Activity

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS Number: 6363-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex anthraquinone structure that plays a crucial role in its biological activity. The presence of bromine and amino groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 364.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 6363-90-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study conducted by researchers demonstrated its effectiveness against various cancer cell lines, indicating a significant reduction in cell viability.

Case Study: In Vitro Anticancer Screening

In a study published in Molecules, the compound was subjected to in vitro screening against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G2/M phase, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cancer cell death.

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and its key intermediates?

The synthesis typically begins with anthraquinone derivatives. For example, this compound (compound 2 ) is synthesized from its non-brominated precursor (compound 1 ) via bromination. The carboxylic acid group is then activated using thionyl chloride (SOCl₂) in the presence of pyridine to form the acid chloride intermediate, enabling subsequent amidation or condensation reactions with amines or aromatic sulfonic acids . This method is foundational for generating derivatives used in dye chemistry and antimicrobial studies.

Q. Which analytical techniques are commonly employed to confirm the structure and purity of this compound?

Structural confirmation relies on LC/MS for molecular weight determination and fragmentation patterns, alongside ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects. Melting point analysis and elemental composition (e.g., via combustion analysis) are critical for purity assessment. For example, derivatives like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid were characterized using these techniques to validate synthetic success and identify byproducts .

Q. How can researchers optimize the conversion of the carboxylic acid group to reactive derivatives like acid chlorides?

Thionyl chloride (SOCl₂) is the most common reagent for converting the carboxylic acid to an acid chloride. Pyridine is added catalytically to neutralize HCl, preventing side reactions. Optimal conditions include anhydrous solvents (e.g., dichloromethane) and reflux at 40–60°C for 2–4 hours. Post-reaction, excess SOCl₂ is removed under reduced pressure, and the acid chloride is used directly in subsequent amidation or condensation steps .

Advanced Research Questions

Q. What strategies mitigate side reactions during nucleophilic substitution at the 4-bromo position?

Competing hydrolysis of the bromo group to hydroxy derivatives is a key challenge. To minimize this, reactions should be conducted under anhydrous conditions with aprotic solvents (e.g., DMF or DMSO). Using excess nucleophile (e.g., amines) and controlled temperatures (0–5°C for sensitive substrates) improves selectivity. For instance, replacing bromine with 2-hydroxyethylamino groups required careful pH control to suppress hydrolysis .

Q. How does the bromo substituent influence the compound’s reactivity in condensation reactions for dye synthesis?

The electron-withdrawing bromo group enhances electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (SNAr) with amines or sulfonic acids. This reactivity is exploited in synthesizing anthraquinone-based dyes like C.I. Reactive Blue 2 and Reactive Green 6 , where bromine is displaced by aromatic amines or triazine derivatives. The bromine also stabilizes the intermediate transition state, improving reaction rates .

Q. What in silico methods predict the drug-likeness and protein interactions of derivatives?

Computational tools like DIGEP-Pred assess drug-likeness scores based on Lipinski’s Rule of Five and toxicity profiles. Molecular docking (e.g., AutoDock Vina ) simulates interactions with target proteins, such as kinases or bacterial enzymes, while STRING maps protein interaction networks. For example, 1-amino-4-(2-hydroxyethylamino) derivatives showed high affinity for inflammatory mediators in silico, guiding their selection for antimicrobial testing .

Methodological Notes

- Data Contradictions : Variations in synthetic yields (e.g., 65–90% for sulfonic acid derivatives ) highlight the need for solvent optimization and impurity profiling via HPLC.

- Advanced Applications : Derivatives of this compound are pivotal in synthesizing high-performance dyes and antimicrobial agents, with structure-activity relationships (SAR) guided by substituent electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.